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An In-depth Technical Guide on the Chemistry of 4H-3,1-Benzoxazin-4-ones

Introduction

4H-3,1-Benzoxazin-4-ones are a significant class of fused heterocyclic compounds, formed by
the fusion of a benzene ring with a 1,3-oxazin-4-one ring.[1] This scaffold is of considerable
interest in medicinal chemistry, materials science, and synthetic organic chemistry due to its
versatile reactivity and wide range of biological activities.[2][3] These compounds are not only
biologically active themselves but also serve as crucial precursors for the synthesis of other
important heterocyclic systems, particularly quinazolinones.[1][4]

The biological profile of 4H-3,1-benzoxazin-4-one derivatives is extensive, encompassing
activities such as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and enzyme
inhibition.[2][3][5] For instance, specific derivatives have been identified as inhibitors of human
leukocyte elastase, serine proteases, and Cathepsin G.[6][7] This whitepaper provides a
comprehensive review of the chemistry of 4H-3,1-benzoxazin-4-ones, focusing on their
synthesis, chemical reactivity, and pharmacological significance, tailored for researchers and
professionals in drug development.

Synthesis of 4H-3,1-Benzoxazin-4-ones

The construction of the 4H-3,1-benzoxazin-4-one core is primarily achieved from anthranilic
acid and its derivatives through various synthetic strategies, ranging from classical cyclization
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methods to modern transition-metal-catalyzed reactions.[2]

Classical Synthetic Methods

The most traditional and widely used methods involve the acylation of anthranilic acid followed
by cyclodehydration.

e From Anthranilic Acid and Acid Chlorides/Anhydrides: The reaction of anthranilic acid with
two equivalents of an acid chloride, typically in the presence of a base like pyridine, is a high-
yield method for preparing 2-substituted-4H-3,1-benzoxazin-4-ones.[4][8] The established
mechanism involves the acylation of the amino group by one mole of the acid chloride, while
the second mole reacts with the carboxylic group to form a mixed anhydride, which then
cyclizes with the loss of an acid molecule to yield the benzoxazinone.[4] Similarly, refluxing
N-acyl anthranilic acids with a dehydrating agent like acetic anhydride also produces the
corresponding 2-substituted benzoxazinones.[4][9]

Synthesis from Anthranilic Acid

Acid Chloride (2 eq)
/ Pyridine

Acylation N-Acylanthranilic Acid Cyclodehydration > 2-Substituted
[ > (Intermediate) 4H-3,1-Benzoxazin-4-one

Anthranilic Acid

Click to download full resolution via product page

Caption: General pathway for benzoxazinone synthesis.

Modern Synthetic Methods

Contemporary methods often employ transition-metal catalysis to construct the benzoxazinone
ring with high efficiency and functional group tolerance.

+ Palladium-Catalyzed Carbonylative Cyclization: A versatile, one-pot, three-component
reaction involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid
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chlorides and carbon monoxide.[6] This method is believed to proceed through the in situ
formation of an amide, followed by oxidative addition to Pd(0), CO insertion, and subsequent
intramolecular cyclization.[6] Another approach uses N-(o-bromoaryl)amides with
paraformaldehyde as the carbonyl source in a palladium-catalyzed carbonylation reaction.
[10]

o Copper-Catalyzed Reactions: A facile copper-catalyzed method has been developed based
on a tandem intramolecular C-N coupling and rearrangement process.[10] Additionally, a
CuCl-catalyzed decarboxylative coupling of a-keto acids with anthranilic acids provides
access to 2-substituted benzoxazinones under mild conditions.[2]

Summary of Synthetic Methods

The following table summarizes various synthetic approaches to 4H-3,1-benzoxazin-4-ones.
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Starting Reagents & ] )
. . 2-Substituent Yield (%) Reference
Materials Conditions
Anthranilic Acid, o )
) Pyridine Phenyl High [8]
Benzoyl Chloride
3,5-
) ~Acetic Anhydride
Dibromoanthranil Methyl - [1]
) ) (reflux)
ic Acid
o-lodoaniline,

Pd(OAc)2, dppp,
Benzoyl ) Phenyl 95% [6]
] DIPEA, Dioxane
Chloride, CO

Anthranilic Acid,
Phenylgl li O Phenyl 87% [2]
enylglyoxylic en 0
yiayoxy Dioxane, 80 °C Y

Acid
N-(o-
bromoaryl)amide  Pd(OAc)z,
, Xantphos, Aryl up to 92% [10]
Paraformaldehyd  K2COs, 120 °C
e
- Cyanuric

N-Acylanthranilic ) N-

) Chloride, EtsN, - [11]
Acid Phthaloylmethyl

Chloroform

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-
benzoxazin-4-one[8]

» Reaction Setup: Dissolve anthranilic acid (1 mole) in dry pyridine.

» Reagent Addition: Slowly add benzoyl chloride (2 moles) to the solution while maintaining the
temperature.

» Reaction: Stir the mixture at room temperature for a specified duration (e.g., 2-4 hours) until
the reaction is complete, as monitored by TLC.
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o Work-up: Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate
the product.

 Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a
suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Chemical Reactivity of 4H-3,1-Benzoxazin-4-ones

The 4H-3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at two primary
electrophilic sites: the C4 carbonyl carbon and the C2 carbon. This reactivity allows for facile
ring-opening, making these compounds valuable synthons for a variety of other heterocyclic
structures.[4][11]

Reactions with Nitrogen Nucleophiles

The reaction of benzoxazinones with nitrogen nucleophiles is the most extensively studied
transformation, providing a primary route to medicinally important quinazolin-4(3H)-ones.

o Aminolysis: Treatment with ammonia, primary amines, or secondary amines leads to the
opening of the oxazinone ring to form an N-substituted-2-aminobenzamide intermediate,
which then undergoes cyclization to yield the corresponding 3-substituted or 2,3-
disubstituted quinazolinones.[9][12]

e Reaction with Hydrazines: Hydrazine hydrate reacts similarly to afford 3-amino-4(3H)-
quinazolinones, which are versatile intermediates for constructing fused heterocyclic
systems like triazoloquinazolines.[13][14]

» Reaction with Amino Acids: Refluxing benzoxazinones with amino acids results in the
formation of quinazolone-3-acetic acid derivatives.[4]

» Other Nitrogen Nucleophiles: Hydroxylamine, semicarbazide, and o-phenylenediamine also
react to produce a variety of substituted quinazolinones and related fused systems.[5][13]
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Reaction with Nitrogen Nucleophiles

Amine (R-NH2)
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& Ring Opening Ring-Opened Intermediate Dehydration
P> (N-Acyl-2-aminobenzamide)

4H-3,1-Benzoxazin-4-one
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Caption: Conversion of benzoxazinones to quinazolinones.

Reactions with Carbon Nucleophiles

o Grignard Reagents: The reaction with Grignard reagents can lead to different products.
Depending on the conditions, either tertiary carbinols are formed through the addition of two
equivalents of the reagent to the carbonyl carbon, or 4,4-disubstituted benzoxazines are
produced after dehydration.[13]

o Active Methylene Compounds: Base-catalyzed ring opening can occur with active methylene
compounds like malononitrile, leading to heterocyclic transformations that can yield quinoline
derivatives.[13]

» Friedel-Crafts Reaction: The benzoxazinone ring can undergo Friedel-Crafts acylation with
aromatic hydrocarbons, resulting in ring cleavage and the formation of benzophenone
derivatives.[13]

Summary of Key Reactions
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Benzoxazinon

Nucleophile/R

Conditions Product Type Reference

e Reactant eagent
2-Aryl-4H-3,1- 3-Substituted-
benzoxazin-4- Primary Amines Ethanol, reflux 4(3H)- [O1[12]
one guinazolinone
2-Aryl-4H-3,1- _ .

) Hydrazine 3-Amino-4(3H)-
benzoxazin-4- Ethanol, reflux ) ) [13][14]

Hydrate guinazolinone

one
6,8-Dibromo-2-
aryl-4H-3,1- o 4-Hydroxy-3-

) Malononitrile NaOEt, Ethanol o [13]
benzoxazin-4- cyanoquinoline
one
2-Aryl-4H-3,1- _ 2-

_ Phenylmagnesiu . ,
benzoxazin-4- ) Ether (Benzamido)triph  [13]

m Bromide .

one enylcarbinol
2-Aryl-4H-3,1- _ _ _ 3-Thiourido-

) Thiosemicarbazi
benzoxazin-4- Ethanol, reflux 4(3H)- [12]

one

de

quinazolinone

Experimental Protocol: Aminolysis of 2-[3-(4-Methoxy-3-
methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-

one[9]

e Reaction Setup: A mixture of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-
benzoxazin-4-one (0.0025 mol) and an amine (e.g., piperidine, 0.005 mol) in ethanol (50 mL)

is prepared in a round-bottom flask.

e Reaction: The mixture is heated under reflux for 4 hours.

o Work-up: After cooling, the solvent is evaporated under reduced pressure.

 Purification: The resulting residue is collected and recrystallized from a suitable solvent to

yield the corresponding N-substituted aminobenzamide product.
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Biological and Pharmacological Significance

4H-3,1-benzoxazin-4-one derivatives are recognized as privileged scaffolds in medicinal
chemistry due to their broad and potent biological activities.[1][2]

Biological Target Inhibition

Benzoxazinone

Derivative Substrate

Binding/
Inhibition

Biological Target
(e.g., Cathepsin G)

Product Inhibition of
(Disease Progression) Disease Pathway

Click to download full resolution via product page
Caption: Mechanism of enzyme inhibition by benzoxazinones.

The diverse pharmacological effects are attributed to the specific substitutions on the
benzoxazinone core. Key reported activities include:

» Anti-inflammatory and Analgesic: Certain derivatives have shown significant anti-
inflammatory and analgesic effects with reduced ulcerogenicity compared to standard
NSAIDs.[15]

e Antimicrobial: Many compounds exhibit mild to moderate activity against both Gram-positive
and Gram-negative bacteria, as well as antifungal properties.[4][5][12]
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e Anticancer: The benzoxazinone core is featured in compounds evaluated for anticancer

activity.[2]

» Enzyme Inhibition: This is a prominent area of activity. Derivatives have been developed as

potent inhibitors of human leukocyte elastase and serine proteases like Cathepsin G, which

are implicated in various inflammatory diseases.[6][7]

o Other Activities: Reports also include antitubercular, antiviral, anti-HIV, and

antihyperglycemic properties.[4]

Quantitative Biological Activity Data

The following table presents specific examples of biologically active 4H-3,1-benzoxazin-4-one

derivatives.
Compound . . o o
Biological Activity Quantitative Data Reference
Structure /| Name
2-(Furan-2-yl)-4H-3,1- _ L
) Cathepsin G Inhibition  1Cs0=0.84 £ 0.11 pM [7]
benzoxazin-4-one
2-(Pyridin-3-yl)-4H- _ o
) Cathepsin G Inhibition  1Cs0=2.4+ 0.2 uM [7]
3,1-benzoxazin-4-one
2-(2-((2,6-
dichlorophenyl)amino) o 62.61% inhibition of
Anti-inflammatory [15]
benzyl)-4H-benzo[d] paw edema
[4][6]oxazin-4-one
2-(2-((2,6-
dichlorophenyl)amino) ) 62.36% protection
Analgesic [15]

benzyl)-4H-benzo[d]

[4][6]oxazin-4-one

(writhing test)

Various 2-Aryl

Antibacterial (Bacillus

o ) ) Good Activity [5]
Derivatives Thuringenesis)
Conclusion
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The chemistry of 4H-3,1-benzoxazin-4-ones is rich and multifaceted. They are accessible
through a range of synthetic methods, from well-established reactions of anthranilic acid to
sophisticated transition-metal-catalyzed protocols. Their key chemical feature is the
electrophilic nature of the heterocyclic ring, which readily undergoes nucleophilic attack and
ring-opening, providing a powerful platform for the synthesis of quinazolinones and other
nitrogen-containing heterocycles. The broad spectrum of potent biological activities, particularly
as enzyme inhibitors and anti-inflammatory agents, ensures that the 4H-3,1-benzoxazin-4-one
scaffold will remain a subject of intense investigation for the development of new therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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